1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone
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Overview
Description
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorine atom attached to the pyrazole ring, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropyrazole and pyrazine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C9H7FN4O |
---|---|
Molecular Weight |
206.18 g/mol |
IUPAC Name |
1-[5-(4-fluoropyrazol-1-yl)pyrazin-2-yl]ethanone |
InChI |
InChI=1S/C9H7FN4O/c1-6(15)8-3-12-9(4-11-8)14-5-7(10)2-13-14/h2-5H,1H3 |
InChI Key |
XSGMFBOTOVFRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)N2C=C(C=N2)F |
Origin of Product |
United States |
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